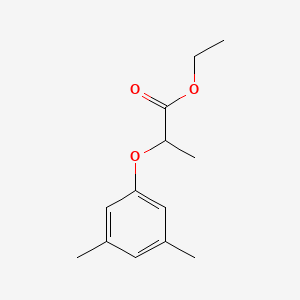
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the third position, a nitro group at the fourth position, and a propanoic acid moiety attached to the fifth position of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Hydroxy-4-nitro-1,2-oxazol-5-yl)propanoic acid.
Reduction: 3-(3-Methoxy-4-amino-1,2-oxazol-5-yl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparación Con Compuestos Similares
3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(4-Nitro-1,2-oxazol-5-yl)propanoic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)acetic acid: Has a shorter carbon chain, which can influence its chemical properties and applications.
Uniqueness: The presence of both the methoxy and nitro groups in 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
861591-89-1 |
|---|---|
Fórmula molecular |
C7H8N2O6 |
Peso molecular |
216.15 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O6/c1-14-7-6(9(12)13)4(15-8-7)2-3-5(10)11/h2-3H2,1H3,(H,10,11) |
Clave InChI |
SIUVETIISOKNQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1[N+](=O)[O-])CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


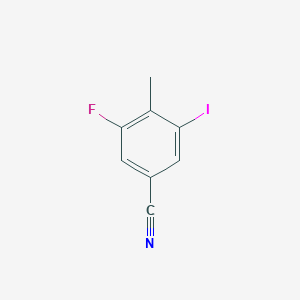
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
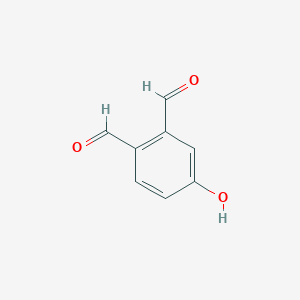
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
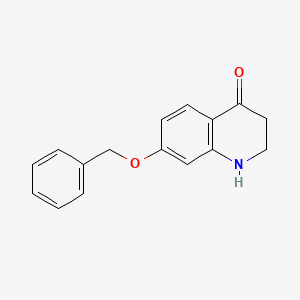

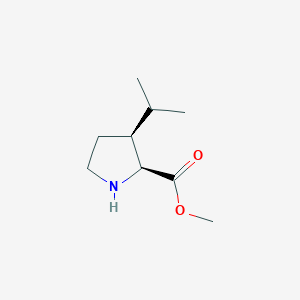


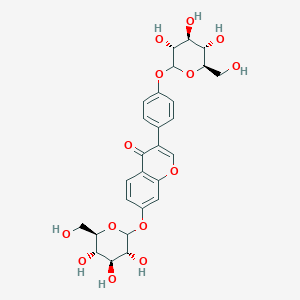

![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
